molecular formula C5H6O3 B13314775 2-(Oxetan-3-ylidene)acetic acid

2-(Oxetan-3-ylidene)acetic acid

Cat. No.: B13314775
M. Wt: 114.10 g/mol
InChI Key: PDGCSZHDLBRYKQ-UHFFFAOYSA-N
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Description

2-(Oxetan-3-ylidene)acetic acid is a compound that features an oxetane ring, a four-membered cyclic ether, attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-ylidene)acetic acid typically involves the formation of the oxetane ring followed by its functionalization. One common method is the intramolecular cyclization of suitable precursors. For instance, methyl 2-(oxetan-3-ylidene)acetate can be synthesized through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxetan-3-ylidene)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane carboxylic acids, while substitution reactions can produce a variety of functionalized oxetane derivatives .

Scientific Research Applications

2-(Oxetan-3-ylidene)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-ylidene)acetic acid and its derivatives involves interactions with specific molecular targets. For instance, oxetane derivatives can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, these compounds can modulate receptor activity by interacting with binding sites, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-ylidene)acetic acid is unique due to its combination of an oxetane ring and an acetic acid moiety, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various reactions and form a wide range of derivatives makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

2-(oxetan-3-ylidene)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-5(7)1-4-2-8-3-4/h1H,2-3H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGCSZHDLBRYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC(=O)O)CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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